AZD3759

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) Metastases

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) metastases.

Summary of the Application: AZD3759 is a BBB-penetrating EGFR inhibitor used for the treatment of EGFR mutant NSCLC with CNS metastases . It is designed to fully penetrate the blood-brain barrier (BBB), achieving equal free concentrations in the blood, cerebrospinal fluid, and brain tissue .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 to patients with EGFR mutant NSCLC. The drug penetrates the BBB and targets the cancer cells in the CNS .

Results or Outcomes: Treatment with AZD3759 has been shown to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models. It also prevents the development of BM in nude mice . An early clinical study in patients with BM and LM treated with AZD3759 confirms its BBB-penetrant properties and antitumor activities .

Enhanced Efficacy of AZD3759 and Radiation on Brain Metastasis from EGFR Mutant NSCLC

Specific Scientific Field: This application is in the field of Radiation Oncology, specifically the treatment of brain metastasis from EGFR mutant NSCLC.

Summary of the Application: AZD3759, an EGFR tyrosine kinase inhibitor with excellent blood–brain barrier (BBB) penetration, has been shown to enhance the antitumor efficacy in a BM model from EGFR mutant (EGFRm) NSCLC when combined with radiation .

Methods of Application or Experimental Procedures: The treatment involves the administration of AZD3759 in combination with radiation therapy. The drug penetrates the BBB and targets the cancer cells in the brain, enhancing the effect of the radiation therapy .

Results or Outcomes: The combination of AZD3759 and radiation has been shown to enhance the antitumor activity in BM from EGFRm NSCLC. The study found that AZD3759 inhibited both the non-homologous end joining (NHEJ) and homologous recombination (HR) DNA double-strand breaks (DSBs) repair pathway, and abrogated the G2/M checkpoint to suppress DNA damage repair .

First-Line Treatment for EGFR-Mutated NSCLC with CNS Metastases

Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with CNS metastases as a first-line therapy.

Summary of the Application: AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with CNS metastases . The 200-mg bid cohort had better clinical outcomes .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with CNS metastases .

Results or Outcomes: The study reported that AZD3759 was more favorable than the first-generation EGFR TKIs, gefitinib and erlotinib; the median progression-free survival (PFS) of these two treatments was 15.2 and 8.3 months, respectively .

Inhibition of Glioma

Specific Scientific Field: This application is in the field of Neuro-Oncology, specifically the treatment of Glioma.

Summary of the Application: AZD3759 has been studied for its potential in inhibiting glioma, a type of brain tumor .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 to mice implanted with C6-LUC cells .

First-Line Treatment for EGFR-Mutated NSCLC with Untreated Multiple Brain Metastasis

Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with untreated multiple brain metastasis as a first-line therapy.

Summary of the Application: AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with untreated multiple brain metastasis . The patient demonstrated a prolonged response of both intra- and extracranial lesions over 7 years with AZD3759 as first-line treatment .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with untreated multiple brain metastasis .

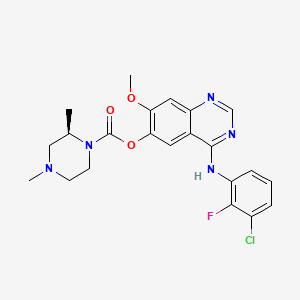

AZD3759, also known as Zorifertinib, is a small molecule compound classified as an epidermal growth factor receptor (EGFR) inhibitor. It is designed to penetrate the blood-brain barrier effectively, making it a potential candidate for treating various central nervous system disorders and cancers. The compound has a molecular formula of and an average molecular weight of approximately 459.91 g/mol. Its structure features a quinazoline moiety substituted by amine groups, which contributes to its biological activity against EGFR-related pathways .

- Due to the lack of specific information, potential safety concerns and hazards are unknown. However, some quinazolinone derivatives may exhibit toxicity [].

Future Research Directions

- Further investigation is needed to elucidate the origin, potential biological activity, and mechanism of action of (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate.

- Synthesis, characterization, and biological evaluation would be necessary to understand its full potential.

- Hydrolysis: 3,4-dihydro-7-methoxy-4-oxoquinazoline-6-alcohol acetate is hydrolyzed to form an intermediate compound.

- Nucleophilic Addition-Elimination: (R)-(-)-2-methylpiperazine is reacted to create another intermediate.

- Chloroformylation: The intermediate undergoes chloroformylation to introduce a chloroformyl group.

- Esterification: This step involves the reaction of the hydrolyzed compound with the chloroformylated intermediate.

- Boc Removal: A Boc (tert-butyloxycarbonyl) protecting group is removed to activate the compound.

- Methylation and Chlorination: Subsequent methylation and chlorination reactions yield the final product, AZD3759 .

AZD3759 exhibits potent inhibitory effects on EGFR phosphorylation, with an IC50 value of approximately 0.3 nM against wild-type EGFR and even lower against mutant forms such as L858R . Its ability to penetrate the blood-brain barrier allows it to reduce activated EGFR levels in the brain, which has implications for neurodegenerative diseases like Parkinson's disease. In preclinical studies, AZD3759 has been shown to decrease phosphorylated alpha-synuclein pathology in mouse models, suggesting its potential as a disease-modifying therapy .

The synthesis of AZD3759 can be summarized in the following steps:

- Hydrolysis of 3,4-dihydro-7-methoxy-4-oxoquinazoline-6-alcohol acetate in the presence of an inorganic base (e.g., potassium carbonate).

- Formation of intermediates through nucleophilic addition-elimination with (R)-(-)-2-methylpiperazine.

- Chloroformylation, followed by esterification to connect various functional groups.

- Boc removal, methylation, and chlorination to finalize the structure.

- Alkylation reaction with 2-fluoro-3-chloroaniline leads to the final product .

AZD3759 is primarily under investigation for its applications in oncology and neurodegenerative diseases:

- Cancer Treatment: As an EGFR inhibitor, it is being studied for efficacy against various cancers that exhibit aberrant EGFR signaling.

- Neurodegenerative Diseases: Its ability to penetrate the blood-brain barrier positions it as a candidate for treating conditions like Parkinson's disease by targeting alpha-synuclein pathology .

Studies have demonstrated that AZD3759 effectively inhibits EGFR signaling pathways in cancer cells and reduces pathological markers in neurodegenerative models. The compound's interaction with EGFR has been characterized through various assays, confirming its potency and selectivity . Notably, AZD3759 shows promise in clinical trials aimed at evaluating its safety and tolerability in patients with specific cancers .

AZD3759 shares structural and functional similarities with other compounds targeting EGFR but stands out due to its enhanced ability to penetrate the central nervous system.

| Compound Name | Type | IC50 (nM) | CNS Penetration | Unique Features |

|---|---|---|---|---|

| Zorifertinib (AZD3759) | Small Molecule | 0.3 | Yes | High blood-brain barrier penetration |

| Osimertinib | Small Molecule | 0.5 | Limited | Approved for non-small cell lung cancer |

| Afatinib | Small Molecule | 0.7 | Limited | Irreversible EGFR inhibitor |

| Erlotinib | Small Molecule | 1.0 | Limited | First-generation EGFR inhibitor |

AZD3759's unique capability to penetrate the blood-brain barrier while maintaining potent inhibitory effects on EGFR makes it a promising candidate among existing therapies targeting similar pathways .

Molecular Structure and Identification

Chemical Formula and Molecular Weight

AZD3759, also known as zorifertinib, possesses the molecular formula C₂₂H₂₃ClFN₅O₃ with a molecular weight of 459.9 grams per mole [1] [7]. The compound exhibits a defined stereochemistry with one absolute stereocenter, specifically at the piperazine ring system [3]. The molecular structure incorporates multiple heteroatoms including nitrogen, oxygen, fluorine, and chlorine, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃ClFN₅O₃ |

| Molecular Weight | 459.9 g/mol |

| Defined Stereocenters | 1/1 |

| E/Z Centers | 0 |

| Charge | 0 |

IUPAC Nomenclature

The complete IUPAC nomenclature for AZD3759 is [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate [7] [36]. This systematic name reflects the complex structural arrangement of the molecule, highlighting the quinazoline core scaffold with its substituted aniline moiety and the carboxylate ester linkage to the dimethylpiperazine group. The (2R) designation indicates the specific stereochemical configuration at the second position of the piperazine ring [36] [37].

Structural Features of the Quinazoline Scaffold

The quinazoline scaffold represents the central pharmacophore of AZD3759, consisting of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrimidine ring [9]. This heterocyclic framework is fundamental to the binding affinity and selectivity of epidermal growth factor receptor inhibitors. The quinazoline core in AZD3759 features specific substitution patterns that are critical for its biological activity [9] [11].

The quinazoline moiety occupies the adenosine triphosphate binding site of the epidermal growth factor receptor, with the nitrogen at position 1 forming hydrogen bonding interactions with methionine 793 in the hinge region of the kinase domain [9] [11]. The nitrogen at position 3 participates in additional hydrogen bonding through water-mediated interactions with threonine residues [9]. The 4-position bears the 3-chloro-2-fluoroaniline substituent, which extends into the hydrophobic pocket of the binding site [9] [11].

The 6 and 7 positions of the quinazoline ring system are substituted with a carboxylate ester group and a methoxy group, respectively [1] [7]. These substitutions direct the molecule toward the solvent-accessible region of the binding pocket and contribute to the compound's unique pharmacokinetic properties, particularly its blood-brain barrier penetration capability [9] [17].

Physicochemical Properties

Solubility Profile

AZD3759 demonstrates distinct solubility characteristics across different solvent systems, which significantly impact its pharmaceutical formulation and bioavailability [13] [6]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 92 milligrams per milliliter, equivalent to 200.04 millimolar [13]. In ethanol, the solubility is moderate at 44 milligrams per milliliter or 95.67 millimolar [13] [6].

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| Dimethyl Sulfoxide | 92 | 200.04 |

| Ethanol | 44 | 95.67 |

| Water | Insoluble | - |

The compound is essentially insoluble in water, which is characteristic of many quinazoline-based kinase inhibitors and reflects its lipophilic nature [13] [6]. This aqueous insolubility necessitates careful formulation strategies for pharmaceutical development and contributes to the compound's ability to traverse lipid membranes [12].

Partition Coefficient and Lipophilicity

The lipophilicity of AZD3759 is a critical parameter for its pharmacokinetic behavior, particularly its blood-brain barrier penetration capability [12] [17]. The compound exhibits a predicted density of 1.358 grams per cubic centimeter, indicating its relatively high molecular density [6] [12]. The predicted partition coefficient (pKa) value is 6.71±0.40, which influences the compound's ionization state and membrane permeability under physiological conditions [12].

The lipophilic character of AZD3759 is enhanced by the presence of the quinazoline scaffold, the substituted aniline moiety, and the piperazine carboxylate group [17] [28]. This balanced lipophilicity enables the compound to achieve effective tissue distribution while maintaining sufficient aqueous solubility for biological activity [17].

Physical Appearance and Stability

AZD3759 appears as a white to off-white crystalline solid under standard conditions [12] [29]. The compound demonstrates good thermal stability with a predicted boiling point of 571.4±50.0 degrees Celsius [12]. Storage stability studies indicate that the compound remains stable when stored at -20 degrees Celsius for extended periods [12] [30].

Comprehensive stability testing has demonstrated that AZD3759 maintains its chemical integrity under various conditions [30]. The compound shows stability at room temperature for 24 hours and remains stable after three freeze-thaw cycles when stored at -20 degrees Celsius [30]. Long-term stability studies indicate acceptable degradation profiles over extended storage periods under appropriate conditions [30].

Structural Comparison with Other EGFR Inhibitors

Structural Elements Contributing to BBB Penetration

AZD3759 was specifically designed to overcome the blood-brain barrier penetration limitations of first-generation epidermal growth factor receptor inhibitors [17] [18]. Unlike gefitinib, erlotinib, and afatinib, which exhibit poor central nervous system penetration due to their affinity for efflux transport proteins, AZD3759 incorporates structural modifications that minimize interaction with P-glycoprotein and breast cancer resistance protein transporters [17] [28].

The key structural elements that contribute to enhanced blood-brain barrier penetration include the specific substitution pattern on the quinazoline core and the nature of the piperazine carboxylate group [17] [21]. The compound demonstrates high passive permeability (29.5×10⁻⁶ centimeters per second) and is not a substrate of the major efflux transporters at the blood-brain barrier [18] [21].

| Compound | BBB Penetration | Kpuu,brain | Efflux Liability |

|---|---|---|---|

| AZD3759 | High | >0.5 | Low |

| Gefitinib | Low | <0.1 | High |

| Erlotinib | Low | <0.1 | High |

| Afatinib | Low | <0.1 | High |

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of AZD3759 reveals critical molecular features that contribute to its enhanced biological profile compared to other quinazoline-based epidermal growth factor receptor inhibitors [9] [24]. The 3-chloro-2-fluoroaniline substituent at the 4-position of the quinazoline core provides optimal hydrophobic interactions within the kinase binding pocket while maintaining selectivity [9] [11].

The 7-methoxy substitution on the quinazoline ring enhances the compound's binding affinity through favorable electronic effects, while the 6-position carboxylate ester linkage to the dimethylpiperazine moiety contributes to the compound's unique pharmacokinetic properties [9] [17]. This structural arrangement differs significantly from first-generation inhibitors, which typically feature morpholine or similar cyclic ether substituents at the 6 and 7 positions [9] [11].

The stereochemical configuration of the piperazine ring system is crucial for maintaining the compound's biological activity and blood-brain barrier penetration properties [17] [21]. The (2R)-configuration ensures optimal spatial orientation of the molecule within the kinase binding site while minimizing interactions with efflux transporters [17] [28].

Conventional Synthesis Pathways

The conventional synthesis of AZD3759 was initially described in the published patent US 2014255428 and the seminal work by Zeng et al. in the Journal of Medicinal Chemistry [1]. This traditional approach employs 4-chloro-7-methoxyquinazoline-6-acetate as the key starting material, which represents a significant cost burden due to its expensive commercial availability [2] [3]. The conventional pathway involves an eight-step linear synthesis with multiple intermediate isolations, resulting in relatively low overall yields and extended processing times.

The original synthetic route proceeds through several critical transformations, including quinazoline core construction, halogenation reactions, and coupling with the piperazine carboxylate moiety [1]. However, this methodology suffers from several inherent limitations: high starting material costs, poor process mass intensity, formation of undesirable impurities, and the requirement for multiple purification steps that are not amenable to large-scale production [4]. Furthermore, the conventional approach necessitates harsh reaction conditions, including elevated temperatures and prolonged reaction times, which contribute to increased energy consumption and reduced process efficiency.

Novel Synthesis Methods Without Sodium Cyanoborohydride

A significant advancement in AZD3759 synthesis has been the development of novel methodologies that completely eliminate the use of sodium cyanoborohydride, addressing both safety and environmental concerns [2] [3]. The traditional synthesis employed sodium cyanoborohydride for reductive amination steps, which poses serious safety risks due to the potential generation of hydrogen cyanide gas during the reaction process [2].

Recent patent literature describes innovative approaches utilizing alternative reducing agents, including sodium triacetoxyborohydride, formic acid-formaldehyde mixtures, and formic acid-paraformaldehyde combinations [2] [3]. These alternative methylating agents successfully accomplish the same chemical transformations while avoiding the formation of toxic gaseous byproducts. The novel approach reported in Chinese patent CN111675700A demonstrates the preparation of (R)-7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl-2-methylpiperazine-1-carboxylate through a safer methylation reaction using formic acid and formaldehyde at elevated temperatures (90-100°C) [2].

The replacement of sodium cyanoborohydride with these environmentally benign alternatives represents a crucial improvement for industrial manufacturing processes. The modified synthetic routes maintain comparable yields while significantly improving the safety profile and reducing environmental impact [2]. Additionally, these novel methods often employ more readily available and cost-effective reagents, contributing to overall process economics.

Industrial Scale-Up Considerations

The development of scalable manufacturing processes for AZD3759 requires careful consideration of multiple factors, including reaction efficiency, safety protocols, waste minimization, and economic viability [2] [5]. The novel synthetic routes described in recent patent applications specifically address industrial scale-up requirements through improved process design and reagent selection.

Critical scale-up considerations include the optimization of reaction conditions to minimize energy consumption, the implementation of continuous processing where feasible, and the development of robust purification methodologies that can handle large-volume operations [2]. The Chinese patent CN113943273A describes a five-step convergent synthesis approach that significantly reduces the number of isolation steps, thereby improving throughput and reducing processing time [6]. This convergent strategy allows for the parallel preparation of key intermediates, which can subsequently be combined in the final assembly steps.

Temperature control and heat management become increasingly important at industrial scale, particularly for exothermic reactions such as the chloroformylation of (R)-3-methylpiperazine-1-carboxylate derivatives [2]. The implementation of appropriate cooling systems and reaction monitoring protocols ensures consistent product quality and prevents thermal decomposition of sensitive intermediates.

Key Intermediates in Synthesis

Preparation of 6-Hydroxy-7-Methoxyquinazolin-4(3H)-One

The preparation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one represents a crucial intermediate in the AZD3759 synthetic pathway, serving as the quinazoline core structure that provides the molecular framework for subsequent modifications [2] [7] [8]. This key intermediate is typically prepared from 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate through base-catalyzed hydrolysis reactions.

The optimized preparation method involves dissolving the acetate precursor in an appropriate organic solvent system, followed by treatment with inorganic bases such as ammonia, potassium carbonate, or sodium carbonate [2]. The reaction proceeds under reflux conditions at temperatures ranging from 75-85°C for 1-8 hours, with 25% aqueous ammonia solution being the preferred base due to its effectiveness and ease of handling [2]. The hydrolysis reaction demonstrates excellent yields, typically achieving 97% conversion with high purity products.

Mechanistically, the hydrolysis proceeds through nucleophilic attack of the hydroxide ion on the acetate carbonyl carbon, followed by elimination of acetate to reveal the free phenolic hydroxyl group [8]. The reaction progress can be monitored using thin-layer chromatography, and the product is typically isolated through simple filtration and drying procedures [2]. The resulting 6-hydroxy-7-methoxyquinazolin-4(3H)-one exhibits excellent stability under standard storage conditions and can be used directly in subsequent coupling reactions without further purification.

Synthesis of (R)-3-Methylpiperazine-1-Carboxylate Derivatives

The initial step involves the reaction of (R)-(-)-2-methylpiperazine with Boc-anhydride in anhydrous dichloromethane at reduced temperatures (-5 to 5°C) [2]. This nucleophilic addition-elimination reaction proceeds through formation of a carbamate linkage, providing (R)-3-methylpiperazine-1-carboxylate tert-butyl ester in excellent yields (90-95%). The reaction requires precise temperature control to prevent side reactions and ensure stereochemical integrity of the chiral center.

Subsequent transformation involves chloroformylation using triphosgene and pyridine to generate (R)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate tert-butyl ester [2]. This reaction proceeds under mild conditions (-30 to 30°C) and requires 15-48 hours for completion. The chloroformylation step is particularly critical as it introduces the reactive acyl chloride functionality that enables subsequent coupling with the quinazoline intermediate. The reaction can be conducted without isolation of intermediates, allowing for direct concentration and use in the next synthetic step, thereby improving process efficiency and reducing waste generation.

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for structural characterization and purity assessment of AZD3759 and its synthetic intermediates [10] [1]. Proton NMR (1H NMR) analysis provides detailed information about the molecular structure, confirming the presence of key functional groups and validating the successful completion of synthetic transformations.

The 1H NMR spectrum of AZD3759 recorded in deuterated chloroform (CDCl3) at 400 MHz exhibits characteristic signals that correspond to the various proton environments within the molecule [3]. The aromatic protons of the quinazoline ring system appear in the downfield region (7.0-8.7 ppm), while the piperazine ring protons and methyl substituents resonate in the aliphatic region (1.0-4.5 ppm) [3]. The integration patterns and coupling constants provide valuable information about the connectivity and spatial relationships between different molecular fragments.

Carbon-13 NMR (13C NMR) spectroscopy complements the proton analysis by providing information about the carbon skeleton of the molecule [11]. This technique is particularly useful for confirming the presence of carbonyl carbons, aromatic carbons, and methyl carbons, thereby validating the overall molecular architecture. The chemical shift values observed in 13C NMR spectra are highly diagnostic for different carbon environments and can be used to confirm structural assignments.

Mass Spectrometry Analysis

Mass spectrometry analysis provides definitive molecular weight confirmation and structural elucidation for AZD3759 and related compounds [12] [13] [14]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically generates protonated molecular ions [M+H]+ at m/z 460.5, confirming the molecular formula C22H23ClFN5O3 [3] [12].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of the molecular ion [12] [13]. The fragmentation pattern of AZD3759 shows characteristic losses corresponding to specific molecular fragments, with the base peak typically appearing at m/z 141, representing a key structural fragment [12]. These fragmentation studies are essential for method development and validation in bioanalytical applications.

High-resolution mass spectrometry (HRMS) measurements provide accurate mass determinations that confirm molecular formulas and detect potential impurities [14]. The use of time-of-flight (TOF) or Orbitrap mass analyzers enables mass accuracy measurements within 5 ppm, providing unambiguous molecular formula assignments and supporting structural characterization efforts.

High-Performance Liquid Chromatography Profiles

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity assessment, impurity profiling, and quantitative analysis of AZD3759 [12] [13] [15]. Reversed-phase HPLC using C18 stationary phases provides excellent separation of AZD3759 from related impurities and degradation products.

The optimized HPLC conditions typically employ gradient elution with acetonitrile and water containing formic acid as the mobile phase system [12] [13]. The use of elevated column temperatures (40°C) improves peak resolution and reduces analysis time while maintaining chromatographic reproducibility [12]. Ultra-performance liquid chromatography (UPLC) methods have been developed for enhanced sensitivity and reduced analysis time, particularly for pharmacokinetic studies and bioanalytical applications [12].

Method validation studies demonstrate excellent linearity over the concentration range of 1-500 ng/mL, with correlation coefficients exceeding 0.999 [12] [16]. The limit of quantification (LOQ) for AZD3759 in biological matrices is typically 1.0 ng/mL, providing sufficient sensitivity for pharmacokinetic and bioavailability studies [13]. Precision studies show intra-day and inter-day variability of less than 8.22%, confirming the reproducibility and reliability of the analytical methods [12] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zeng Q, Wang J, Cheng Z, Chen K, Johnström P, Varnäs K, Li DY, Yang ZF, Zhang

(Last updated: 4/20/2016).